molecular formula C23H18ClN3O5S B12042367 ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 300377-47-3

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12042367
CAS No.: 300377-47-3
M. Wt: 483.9 g/mol
InChI Key: AZFWKBYJKONFBB-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of thiazolopyrimidines , which exhibit diverse biological activities. Its complex structure combines a thiazole ring, a pyrimidine ring, and various functional groups. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Hantzsch reaction , which combines a thiazole precursor with a pyrimidine derivative. The specific synthetic route may vary, but it typically includes condensation, cyclization, and functional group modifications.

Reaction Conditions::

    Condensation: The initial step involves condensing appropriate starting materials.

    Cyclization: Cyclization of the intermediate forms the fused thiazolopyrimidine ring system.

    Functionalization: Subsequent reactions introduce the chlorophenyl, nitrobenzylidene, and ester moieties.

Industrial Production:: While industrial-scale production details are proprietary, laboratories typically optimize the synthetic route for scalability, efficiency, and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: The nitro group can undergo reduction to an amino group.

    Substitution: The chlorophenyl group may participate in electrophilic aromatic substitution.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

Common Reagents and Conditions::

    Reduction: Hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon).

    Substitution: Lewis acids (e.g., AlCl₃) for electrophilic aromatic substitution.

Major Products:: The compound’s major products include the reduced form (amino derivative) and various substituted derivatives.

Scientific Research Applications

Chemistry::

Biology and Medicine::

    Antimicrobial Activity: Investigated for its efficacy against Mycobacterium tuberculosis.

    Drug Development: May inspire novel drug candidates.

Industry::

    Pharmaceuticals: Potential use in tuberculosis therapy.

    Agrochemicals: May find applications in crop protection.

Mechanism of Action

The compound likely interacts with specific molecular targets involved in bacterial growth inhibition. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolopyrimidines. Its unique combination of functional groups sets it apart.

Properties

CAS No.

300377-47-3

Molecular Formula

C23H18ClN3O5S

Molecular Weight

483.9 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H18ClN3O5S/c1-3-32-22(29)19-13(2)25-23-26(20(19)15-6-8-16(24)9-7-15)21(28)18(33-23)12-14-4-10-17(11-5-14)27(30)31/h4-12,20H,3H2,1-2H3/b18-12+

InChI Key

AZFWKBYJKONFBB-LDADJPATSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.